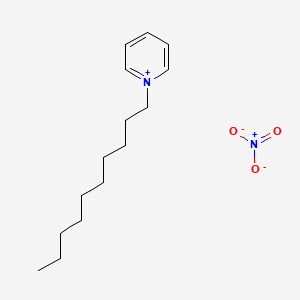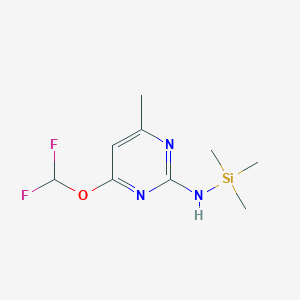
4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine typically involves multiple steps, including the introduction of the difluoromethoxy group, methylation, and silylation. One common approach is to start with a pyrimidine derivative and introduce the difluoromethoxy group through a nucleophilic substitution reaction. The methyl group can be introduced via alkylation, and the trimethylsilyl group is added using silylating agents such as trimethylsilyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and trimethylsilyl groups can enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or interfere with viral replication by targeting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethoxy-N-(3-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine: This compound shares a similar pyrimidine core but differs in the substituents, leading to different chemical and biological properties.
4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol: Another pyrimidine derivative with different substituents, used in various chemical and biological studies.
Uniqueness: 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine is unique due to the presence of the difluoromethoxy and trimethylsilyl groups, which confer distinct chemical reactivity and biological activity. These groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
90854-75-4 |
|---|---|
Molekularformel |
C9H15F2N3OSi |
Molekulargewicht |
247.32 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-6-methyl-N-trimethylsilylpyrimidin-2-amine |
InChI |
InChI=1S/C9H15F2N3OSi/c1-6-5-7(15-8(10)11)13-9(12-6)14-16(2,3)4/h5,8H,1-4H3,(H,12,13,14) |
InChI-Schlüssel |
NYABMMJWHLOAOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N[Si](C)(C)C)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14359536.png)
![9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14359543.png)

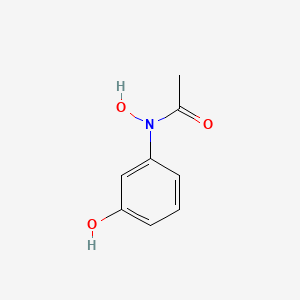
![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)
![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)
![9-(15-Methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,12,14(19),15,17-octaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one](/img/structure/B14359570.png)
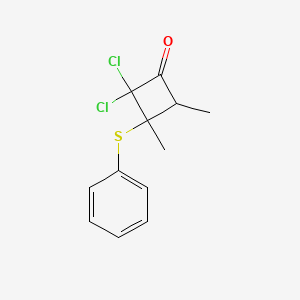

![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
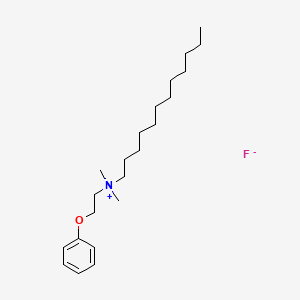
![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)
